molecular formula C7H11N3O B13151227 3-methoxy-N,N-dimethylpyrazin-2-amine

3-methoxy-N,N-dimethylpyrazin-2-amine

Cat. No.: B13151227
M. Wt: 153.18 g/mol
InChI Key: UQRKFMLJPIVEAQ-UHFFFAOYSA-N
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Description

3-Methoxy-N,N-dimethylpyrazin-2-amine is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with a methoxy group at the 3-position and two methyl groups attached to the nitrogen atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N,N-dimethylpyrazin-2-amine typically involves the reaction of pyrazine derivatives with appropriate reagents. One common method is the methylation of 3-methoxypyrazine using dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent extraction and crystallization techniques are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N,N-dimethylpyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides or sulfonates are used in the presence of a base to facilitate substitution.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrazine derivatives.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

3-Methoxy-N,N-dimethylpyrazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. The methoxy group and the dimethylamino group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-N,N-dimethylaniline: Similar structure but with an aniline ring instead of a pyrazine ring.

    3-Methoxy-N-methylpyrazin-2-amine: Similar but with only one methyl group on the nitrogen atom.

    3-Methoxypyrazine: Lacks the dimethylamino substitution.

Uniqueness

3-Methoxy-N,N-dimethylpyrazin-2-amine is unique due to the combination of its methoxy and dimethylamino groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-methoxy-N,N-dimethylpyrazin-2-amine

InChI

InChI=1S/C7H11N3O/c1-10(2)6-7(11-3)9-5-4-8-6/h4-5H,1-3H3

InChI Key

UQRKFMLJPIVEAQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CN=C1OC

Origin of Product

United States

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